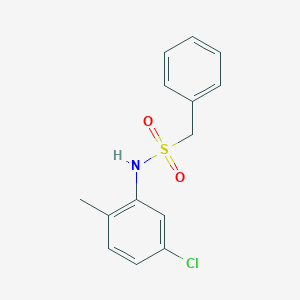![molecular formula C16H17NO5 B5698737 {3-ethoxy-4-[(4-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B5698737.png)
{3-ethoxy-4-[(4-nitrobenzyl)oxy]phenyl}methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{3-ethoxy-4-[(4-nitrobenzyl)oxy]phenyl}methanol, also known as ENBDM, is a chemical compound that has gained attention in scientific research for its potential applications in drug synthesis and as a building block for organic synthesis. In
Mécanisme D'action
The mechanism of action of {3-ethoxy-4-[(4-nitrobenzyl)oxy]phenyl}methanol is not well understood. However, it is believed that {3-ethoxy-4-[(4-nitrobenzyl)oxy]phenyl}methanol may act as a modulator of various receptors due to its structural similarity to other ligands for these receptors.
Biochemical and physiological effects:
{3-ethoxy-4-[(4-nitrobenzyl)oxy]phenyl}methanol has been shown to have various biochemical and physiological effects. For instance, {3-ethoxy-4-[(4-nitrobenzyl)oxy]phenyl}methanol has been shown to have antifungal activity against various fungal strains. Additionally, {3-ethoxy-4-[(4-nitrobenzyl)oxy]phenyl}methanol has been shown to have anti-tumor activity against various cancer cell lines. However, the exact mechanism of these effects is not yet fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
{3-ethoxy-4-[(4-nitrobenzyl)oxy]phenyl}methanol has several advantages for lab experiments. For instance, it is relatively easy to synthesize and can be used as a building block for the synthesis of various compounds. Additionally, {3-ethoxy-4-[(4-nitrobenzyl)oxy]phenyl}methanol has shown promising biological activity, making it a potential candidate for drug development. However, {3-ethoxy-4-[(4-nitrobenzyl)oxy]phenyl}methanol also has some limitations. For instance, its mechanism of action is not well understood, which makes it difficult to predict its biological activity. Additionally, the synthesis of {3-ethoxy-4-[(4-nitrobenzyl)oxy]phenyl}methanol is a multi-step process, which can be time-consuming and costly.
Orientations Futures
There are several future directions for research on {3-ethoxy-4-[(4-nitrobenzyl)oxy]phenyl}methanol. One potential direction is to further explore its mechanism of action. This could involve the synthesis of various analogs of {3-ethoxy-4-[(4-nitrobenzyl)oxy]phenyl}methanol and testing their biological activity to identify the key structural features necessary for its activity. Additionally, {3-ethoxy-4-[(4-nitrobenzyl)oxy]phenyl}methanol could be used as a starting point for the synthesis of novel ligands for various receptors. Finally, {3-ethoxy-4-[(4-nitrobenzyl)oxy]phenyl}methanol could be further explored for its potential as a drug candidate, particularly for the treatment of cancer and fungal infections.
In conclusion, {3-ethoxy-4-[(4-nitrobenzyl)oxy]phenyl}methanol is a chemical compound that has shown promising biological activity and potential applications in drug synthesis and as a building block for organic synthesis. While its mechanism of action is not well understood, there are several future directions for research on {3-ethoxy-4-[(4-nitrobenzyl)oxy]phenyl}methanol, including further exploration of its biological activity and potential as a drug candidate.
Méthodes De Synthèse
{3-ethoxy-4-[(4-nitrobenzyl)oxy]phenyl}methanol can be synthesized through a multi-step process starting with the reaction of 4-nitrobenzyl alcohol with 3-ethoxyphenol in the presence of a strong acid catalyst. This is followed by the reduction of the nitro group using a reducing agent such as sodium dithionite to yield the final product, {3-ethoxy-4-[(4-nitrobenzyl)oxy]phenyl}methanol.
Applications De Recherche Scientifique
{3-ethoxy-4-[(4-nitrobenzyl)oxy]phenyl}methanol has been used as a building block for the synthesis of various compounds with potential biological activity. For instance, {3-ethoxy-4-[(4-nitrobenzyl)oxy]phenyl}methanol has been used in the synthesis of novel anti-tumor agents and antifungal compounds. Additionally, {3-ethoxy-4-[(4-nitrobenzyl)oxy]phenyl}methanol has been used as a precursor for the synthesis of ligands for various receptors such as serotonin and dopamine receptors.
Propriétés
IUPAC Name |
[3-ethoxy-4-[(4-nitrophenyl)methoxy]phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5/c1-2-21-16-9-13(10-18)5-8-15(16)22-11-12-3-6-14(7-4-12)17(19)20/h3-9,18H,2,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYCGMSPVPWLMSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CO)OCC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{3-Ethoxy-4-[(4-nitrobenzyl)oxy]phenyl}methanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(dimethylamino)benzylidene]-4-methylbenzenesulfonamide](/img/structure/B5698654.png)





![1-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-ethoxyphenyl)piperazine](/img/structure/B5698703.png)
![2-bromo-N-[4-(ethylthio)phenyl]benzamide](/img/structure/B5698706.png)
![N-[4-chloro-2-(4-morpholinylcarbonyl)phenyl]-2-furamide](/img/structure/B5698714.png)

![2-methyl-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B5698732.png)
![N'-[3-(benzyloxy)benzylidene]-5-methyl-2-thiophenecarbohydrazide](/img/structure/B5698738.png)
![N-[4-(aminocarbonyl)phenyl]-2,5-dichlorobenzamide](/img/structure/B5698746.png)
![N'-{[2-(3,4-dimethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5698749.png)